molecular formula C29H31N3O4 B12485318 Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate

Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B12485318
M. Wt: 485.6 g/mol
InChI Key: ULVPRNVUHJVOPN-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the benzoyl and isopropylbenzamido groups. Common reagents used in these reactions include benzoyl chloride, isopropylbenzamide, and methylating agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE
  • METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZAMIDO)BENZOATE

Uniqueness

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE is unique due to the presence of the isopropylbenzamido group, which may confer distinct pharmacological properties compared to its analogs. This structural variation can affect the compound’s binding affinity, selectivity, and overall biological activity.

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-propan-2-ylbenzoyl)amino]benzoate

InChI

InChI=1S/C29H31N3O4/c1-20(2)21-9-11-22(12-10-21)27(33)30-25-19-24(29(35)36-3)13-14-26(25)31-15-17-32(18-16-31)28(34)23-7-5-4-6-8-23/h4-14,19-20H,15-18H2,1-3H3,(H,30,33)

InChI Key

ULVPRNVUHJVOPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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